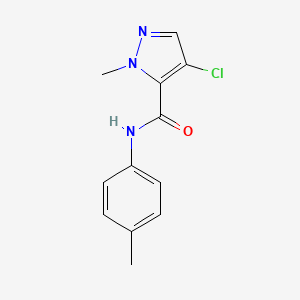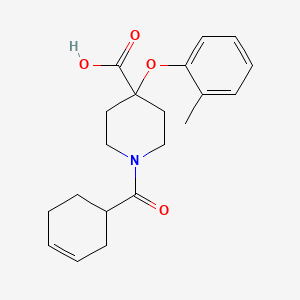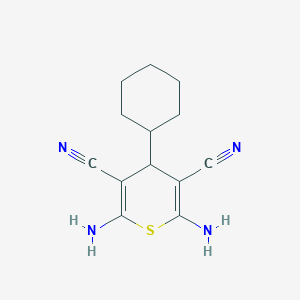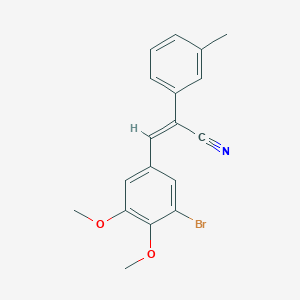
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1995. It is structurally similar to tetrahydrocannabinol (THC), the active compound found in marijuana. CP-47,497 has been the subject of extensive scientific research due to its potential applications in medicine and its effects on the body.
Mechanism of Action
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide acts on the endocannabinoid system, which is involved in regulating various physiological processes such as pain, inflammation, and mood. It binds to the CB1 and CB2 receptors, which are located throughout the body, including in the brain, immune system, and peripheral tissues. This binding leads to the activation of various signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to have analgesic properties, reducing pain in animal models of neuropathic pain and inflammation. It has also been shown to have anti-inflammatory effects, reducing inflammation in models of arthritis and other inflammatory conditions. In addition, it has been found to have neuroprotective properties, protecting against damage to neurons in the brain and spinal cord.
Advantages and Limitations for Lab Experiments
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, making it a useful tool for studying the endocannabinoid system. It is also relatively stable and easy to synthesize, making it readily available for research purposes.
However, there are also limitations to its use. 4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a synthetic compound that does not occur naturally in the body, so its effects may not accurately reflect those of endocannabinoids. In addition, its use is limited by ethical considerations, as it is a controlled substance that has been associated with abuse and addiction.
Future Directions
There are several potential future directions for research on 4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been investigated for its potential use in treating addiction and withdrawal symptoms.
Another area of interest is the development of more selective and potent compounds that can target specific components of the endocannabinoid system. This could lead to the development of new drugs with fewer side effects and greater therapeutic potential.
Conclusion:
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a synthetic cannabinoid that has been extensively studied for its potential applications in medicine. It acts on the endocannabinoid system, modulating various physiological processes and leading to a range of biochemical and physiological effects. While it has several advantages for use in lab experiments, its use is limited by ethical considerations and potential for abuse. However, there are several potential future directions for research on this compound, including its use in treating neurodegenerative diseases and the development of more selective and potent compounds.
Synthesis Methods
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide is synthesized through a multi-step process that involves the reaction of 4-chloro-1-methylpyrazole-5-carboxylic acid with 4-methylphenylhydrazine. The resulting intermediate is then treated with acetic anhydride and pyridine to form the final product.
Scientific Research Applications
4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide has been widely studied for its potential applications in medicine. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. In addition, it has been investigated for its potential use in treating conditions such as multiple sclerosis, epilepsy, and cancer.
properties
IUPAC Name |
4-chloro-2-methyl-N-(4-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-3-5-9(6-4-8)15-12(17)11-10(13)7-14-16(11)2/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKHWFZSWAMVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyrazolo[1,5-a]pyridine](/img/structure/B5457882.png)
![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B5457888.png)
![2-methyl-5-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)pyrimidin-4(3H)-one](/img/structure/B5457896.png)

![3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5457915.png)

![(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5457934.png)
![N-{2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5457960.png)
![3-[4-(benzyloxy)-3-nitrophenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5457966.png)
![2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5457974.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5457980.png)

![N-(1-methyl-3-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-3-oxopropyl)acetamide](/img/structure/B5457994.png)
![3-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5458000.png)